molecular formula C29H35N3O6 B2993512 2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid CAS No. 1803582-64-0

2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid

Cat. No. B2993512
CAS RN: 1803582-64-0
M. Wt: 521.614
InChI Key: QMYAURCWORVLRX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular weight of 452.51 . It contains several functional groups, including a tert-butoxy carbonyl group, a fluoren-9-ylmethoxy carbonyl group, and a piperazin-1-yl group .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H28N2O6/c1-24(2,3)33-23(31)27-14-25(15-27,12-21(28)29)26-22(30)32-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29) . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds .

It’s stored at a temperature of 4 degrees Celsius . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Structure

The compound of interest is part of a broader category of molecules involved in chemical synthesis and structural studies. It is related to diastereomerically pure compounds obtained from the Ugi reaction of various N-tert-butoxycarbonyl-protected α-amino acids. These undergo microwave-assisted cyclization in acetic acid, producing piperazine-2,5-diones with confirmed relative stereochemistry through NOESY experiments and molecular mechanics calculations (Nikulnikov, Krasavin, & Shumsky, 2010). Similarly, synthesis involving tert-butoxycarbonyl groups explores the creation of novel peptide isosteres through the synthesis of N-Boc N,O-acetals from simple starting materials, demonstrating the stability and reactivity of such compounds under various conditions (Groth & Meldal, 2001).

Crystal Structure and Molecular Analysis

Investigations into the crystal and molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, reveal detailed bonding characteristics and spatial arrangements, highlighting the precise geometric configuration and interactions within similar complex molecules (Mamat, Flemming, & Köckerling, 2012).

Biological Activity and Applications

While specifically excluding information on drug use, dosage, and side effects, it's important to note that related research focuses on the potential biological activities of similar compounds. For example, the antibacterial and anthelmintic activities of related compounds have been screened, providing insights into their moderate efficacy in specific applications. Such studies indicate the relevance of these compounds in developing new treatments or chemical tools for biological research (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Material Separation and Chemical Properties

Research on using Good's buffer HEPES-Na as an auxiliary agent for separating compounds like tert-butanol from aqueous solutions demonstrates the chemical versatility and application of substances within the same chemical family in industrial and laboratory settings. This showcases the practical aspects of manipulating the chemical and physical properties of these compounds for specific purposes (Gupta, Fang, Taha, & Lee, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O6/c1-28(2,3)38-27(36)31-18-29(19-31,16-25(33)34)32-14-12-30(13-15-32)26(35)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,24H,12-19H2,1-3H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYAURCWORVLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid

CAS RN

1803582-64-0
Record name 2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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